Methyl 1,6-naphthyridine-2-carboxylate
Overview
Description
Scientific Research Applications
Catalyzed Synthesis Techniques A significant application involves the silver-catalyzed regioselective tandem synthesis of highly functionalized naphthyridines, which are synthesized using ortho-alkynylaldehydes, amines, and ketones or active methylene compounds. This method demonstrates selective N-C bond formation, resulting in regioselective products and extending to the synthesis of thienopyridines, sulfur analogs of β-carbolines, showcasing the compound's utility in creating diverse heterocyclic structures under mild conditions without the need for organocatalysts in some cases (Verma et al., 2013).
Ecofriendly Synthesis Approaches Another application is the ecofriendly, catalyst-free synthesis of naphthyridines in water, representing an innovative, one-pot, pseudo-five-component synthesis approach. This method avoids the use of toxic solvents and expensive catalysts, marking a step forward in green chemistry by coupling methyl ketones, amines, and malononitrile to construct the nitrogen-containing rings during synthesis without starting from any nitrogen-containing heterocycle moiety (Mukhopadhyay et al., 2011).
Biological and Medicinal Applications 1,8-Naphthyridine derivatives have shown promising biological activities, including inhibitory activity against cholinesterases and a neuroprotective profile in neuroblastoma cells stressed with various agents. These derivatives exhibit potential therapeutic value in Alzheimer's disease, highlighting the compound's relevance in medicinal chemistry and neurodegenerative disease research (de los Ríos et al., 2010).
Cytotoxic Activity Research into carboxamide derivatives of benzo[b][1,6]naphthyridines has unveiled potent cytotoxic activities against cancer cell lines, including murine leukemia and human Jurkat leukemia cell lines. Such studies contribute to the development of new anticancer agents, demonstrating the compound's potential in cancer therapy (Deady et al., 2003).
Spectroscopic and Theoretical Studies Spectroscopic and theoretical studies on derivatives of naphthyridines have provided insights into their solvatochromism, intramolecular hydrogen bonding, and interactions with solvents. These findings are crucial for understanding the physical properties and behavior of naphthyridine derivatives in various environments, facilitating their application in material science and analytical chemistry (Santo et al., 2003).
Safety and Hazards
“Methyl 1,6-naphthyridine-2-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Mechanism of Action
Target of Action
Methyl 1,6-naphthyridine-2-carboxylate is a type of 1,6-naphthyridine, which are known to be pharmacologically active . They have a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities
Mode of Action
1,6-naphthyridines, in general, are known to interact with various biological targets due to their versatile structure . The specific interactions of this compound with its targets would depend on the specific biological context.
Biochemical Pathways
Given the broad range of pharmacological activities of 1,6-naphthyridines, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Given the broad range of pharmacological activities of 1,6-naphthyridines, it can be inferred that the compound could potentially have diverse effects at the molecular and cellular level .
Properties
IUPAC Name |
methyl 1,6-naphthyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-14-10(13)9-3-2-7-6-11-5-4-8(7)12-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBDMKUTAMPZRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)C=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375552 | |
Record name | methyl 1,6-naphthyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338760-63-7 | |
Record name | methyl 1,6-naphthyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 338760-63-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.